4,6-Dibromopyridin-3-ol 4,6-Dibromopyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 857429-81-3
VCID: VC8141015
InChI: InChI=1S/C5H3Br2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
SMILES: C1=C(C(=CN=C1Br)O)Br
Molecular Formula: C5H3Br2NO
Molecular Weight: 252.89 g/mol

4,6-Dibromopyridin-3-ol

CAS No.: 857429-81-3

Cat. No.: VC8141015

Molecular Formula: C5H3Br2NO

Molecular Weight: 252.89 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dibromopyridin-3-ol - 857429-81-3

Specification

CAS No. 857429-81-3
Molecular Formula C5H3Br2NO
Molecular Weight 252.89 g/mol
IUPAC Name 4,6-dibromopyridin-3-ol
Standard InChI InChI=1S/C5H3Br2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
Standard InChI Key HGTPFYYAPIHRHY-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1Br)O)Br
Canonical SMILES C1=C(C(=CN=C1Br)O)Br

Introduction

PropertyValueSource
Molecular FormulaC₅H₃Br₂NO
Molecular Weight252.89 g/mol
SMILESOC₁=CN=C(Br)C=C₁Br
LogP (Partition Coefficient)2.31

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 4,6-dibromopyridin-3-ol typically involves direct bromination of pyridin-3-ol precursors. A documented approach for analogous compounds, such as 2,6-dibromopyridin-3-ol, employs bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–5°C) . For 4,6-dibromopyridin-3-ol, regioselective bromination is achieved by protecting the hydroxyl group with a trimethylsilyl (TMS) moiety, followed by sequential bromination and deprotection .

Example Protocol:

  • Protection: Pyridin-3-ol is treated with hexamethyldisilazane (HMDS) to form 3-(trimethylsilyloxy)pyridine.

  • Bromination: The silylated intermediate undergoes bromination with Br₂/FeBr₃ at −10°C, yielding 4,6-dibromo-3-(trimethylsilyloxy)pyridine.

  • Deprotection: Acidic hydrolysis (e.g., HCl/MeOH) removes the TMS group, yielding 4,6-dibromopyridin-3-ol .

Industrial-Scale Considerations

Industrial production optimizes yield and purity through continuous-flow reactors and crystallization techniques. Solvent systems like methanol/water mixtures are employed for recrystallization, achieving purities >98% . Challenges include minimizing polybrominated byproducts, which are mitigated by stoichiometric control and real-time monitoring .

Physical and Chemical Properties

Thermodynamic and Solubility Data

4,6-Dibromopyridin-3-ol is a white to light-yellow crystalline solid with limited solubility in polar solvents. It is soluble in methanol (≈15 mg/mL at 25°C) but poorly soluble in water (<1 mg/mL) . Its logP value of 2.31 indicates moderate lipophilicity, making it suitable for organic synthesis .

PropertyValueMethod
Melting Point164–168°C (predicted)Analogous data
Boiling Point369.3±37.0°C (predicted)QSPR modeling
Density2.228±0.06 g/cm³Predicted

Stability and Degradation

The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous acidic or basic conditions, forming debrominated derivatives . Storage recommendations include argon-filled containers at 2–8°C to prevent oxidative degradation .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The bromine atoms at the 4- and 6-positions are reactive toward nucleophilic aromatic substitution (SNAr). For example, reaction with sodium methoxide in dimethylformamide (DMF) at 80°C replaces bromine with methoxy groups :

C₅H₃Br₂NO+2 NaOCH₃C₅H₃(OCH₃)₂NO+2 NaBr\text{C₅H₃Br₂NO} + 2\ \text{NaOCH₃} \rightarrow \text{C₅H₃(OCH₃)₂NO} + 2\ \text{NaBr}

Coupling Reactions

4,6-Dibromopyridin-3-ol participates in Suzuki-Miyaura cross-coupling with arylboronic acids, facilitated by Pd(PPh₃)₄ catalysis. This reaction installs aryl groups at the brominated positions, enabling access to biaryl structures :

C₅H₃Br₂NO+2 ArB(OH)₂Pd(0)C₅H₃(Ar)₂NO+2 B(OH)₂Br\text{C₅H₃Br₂NO} + 2\ \text{ArB(OH)₂} \xrightarrow{\text{Pd(0)}} \text{C₅H₃(Ar)₂NO} + 2\ \text{B(OH)₂Br}

Oxidation and Reduction

The hydroxyl group can be oxidized to a ketone using CrO₃/H₂SO₄, yielding 4,6-dibromopyridin-3-one. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative .

Applications in Scientific Research

Pharmaceutical Intermediate

4,6-Dibromopyridin-3-ol serves as a key intermediate in synthesizing antiviral agents and kinase inhibitors. Its bromine atoms act as leaving groups for introducing pharmacophores, as seen in the development of Bruton’s tyrosine kinase (BTK) inhibitors .

Material Science

The compound’s halogen-rich structure makes it a precursor for flame-retardant polymers. Copolymerization with styrene derivatives yields materials with reduced flammability (LOI >28%) .

Analytical Chemistry

As a chelating agent, 4,6-dibromopyridin-3-ol forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are utilized in colorimetric sensors for environmental metal detection .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP264: Wash hands after handling
H315: Skin irritationP280: Wear protective gloves

Comparative Analysis with Analogous Compounds

Halogenated Pyridinols

CompoundBr PositionsMelting Point (°C)logP
2,6-Dibromopyridin-3-ol2,6164–1681.88
4,6-Dibromopyridin-3-ol4,6164–168 (predicted)2.31
2,4-Dibromopyridin-3-ol2,4158–1622.15

The 4,6-dibromo isomer exhibits higher lipophilicity (logP = 2.31) than its 2,6- and 2,4-counterparts, influencing its bioavailability in drug design .

Recent Advances and Future Directions

Recent studies explore enzyme-mediated bromination as a sustainable alternative to traditional methods. For instance, haloperoxidases from Streptomyces spp. catalyze regioselective bromination of pyridinols under mild conditions, reducing waste . Future research aims to leverage 4,6-dibromopyridin-3-ol in covalent organic frameworks (COFs) for gas storage and catalysis .

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